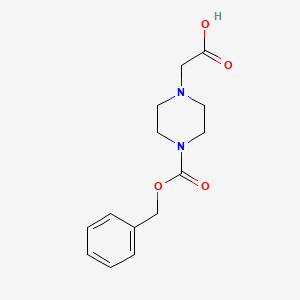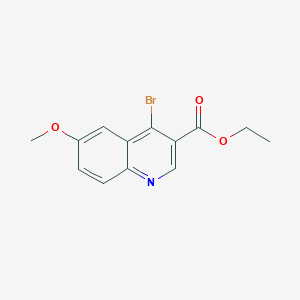
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline derivative undergoes bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Methoxylation: The brominated quinoline is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: Finally, the methoxyquinoline is carboxylated using reagents like ethyl chloroformate or ethyl chloroacetate to introduce the carboxylate ester group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize waste and improve efficiency, making it suitable for commercial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroxyquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 4-bromoquinoline-6-carboxylate: Similar structure but with different positions of bromine and carboxylate groups.
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar to the target compound but with a hydroxyl group instead of a methoxy group.
Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the bromine atom present in the target compound.
These comparisons help in understanding the structural and functional differences that contribute to the unique properties of this compound.
Properties
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRMBBTLWQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677906 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-50-6 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
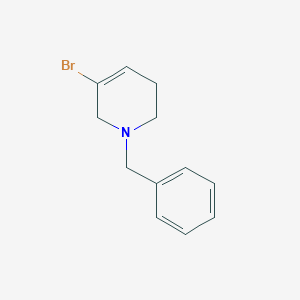
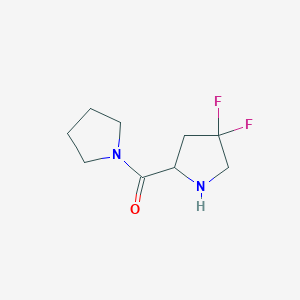
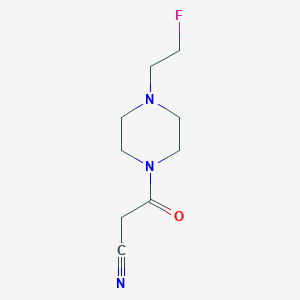
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
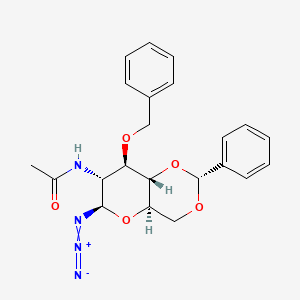
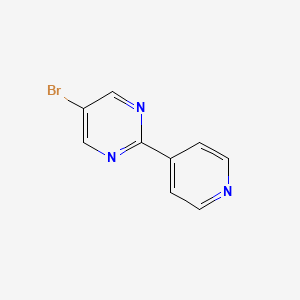
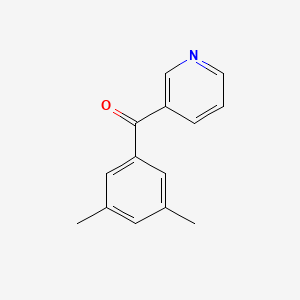
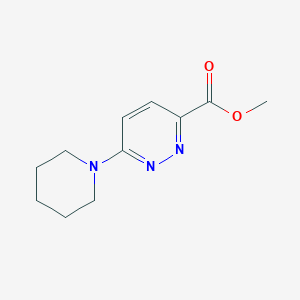

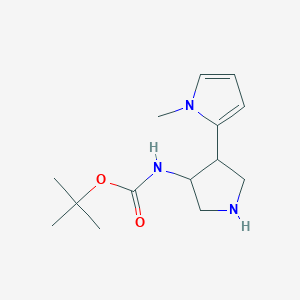
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)
